molecular formula C15H25BO2 B12981600 4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborolane

Cat. No.: B12981600
M. Wt: 248.17 g/mol
InChI Key: NWKGWNUIVAGLHJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborolane is a boron-containing compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The spiro structure imparts rigidity and stability to the molecule, making it a valuable building block in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable spirocyclic precursor. One common method is the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a spiro[3.5]non-6-en-7-yl halide under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The spirocyclic moiety can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Organolithium or Grignard reagents in dry ether or THF.

Major Products

    Oxidation: Boronic acids or boronates.

    Reduction: Borohydrides.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug delivery systems and as a precursor for boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborolane involves the interaction of the boron center with various molecular targets. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying the cancer cells. The spiro structure enhances the stability and bioavailability of the compound, facilitating its delivery to the target sites.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborinane
  • 4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborane

Uniqueness

The uniqueness of this compound lies in its spiro structure, which imparts rigidity and stability to the molecule. This structural feature enhances its utility in various applications, particularly in the synthesis of complex organic molecules and advanced materials. Additionally, the boron center provides unique reactivity, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C15H25BO2

Molecular Weight

248.17 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-spiro[3.5]non-7-en-7-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H25BO2/c1-13(2)14(3,4)18-16(17-13)12-6-10-15(11-7-12)8-5-9-15/h6H,5,7-11H2,1-4H3

InChI Key

NWKGWNUIVAGLHJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CCC3)CC2

Origin of Product

United States

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